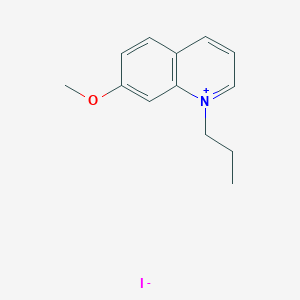
7-Methoxy-1-propylquinolin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1-propylquinolin-1-ium iodide: is a quaternary ammonium salt derived from quinoline This compound is characterized by the presence of a methoxy group at the 7th position and a propyl group at the 1st position of the quinoline ring, with an iodide ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 7-Methoxy-1-propylquinolin-1-ium iodide typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxyquinoline.
Alkylation: The 7-methoxyquinoline is reacted with 1-bromopropane in the presence of a base such as potassium carbonate to introduce the propyl group at the nitrogen atom, forming 7-methoxy-1-propylquinoline.
Quaternization: The 7-methoxy-1-propylquinoline is then treated with methyl iodide to form the quaternary ammonium salt, this compound.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The reaction conditions would be optimized for yield and purity, and the processes would be carried out in large reactors with appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, to form different quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium chloride or sodium bromide are used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Different quaternary ammonium salts depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: Quaternary ammonium salts are often used as phase-transfer catalysts in organic synthesis.
Materials Science: These compounds can be used in the synthesis of ionic liquids and other advanced materials.
Biology and Medicine:
Antimicrobial Agents: Quaternary ammonium salts are known for their antimicrobial properties and are used in disinfectants and antiseptics.
Drug Development: The compound can be studied for its potential as a drug candidate, particularly in targeting specific biological pathways.
Industry:
Surfactants: Quaternary ammonium salts are used as surfactants in various industrial applications, including detergents and fabric softeners.
Electrochemistry: These compounds are used in the development of electrolytes for batteries and other electrochemical devices.
Mechanism of Action
The mechanism of action of 7-Methoxy-1-propylquinolin-1-ium iodide involves its interaction with biological membranes. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to cell lysis. This property is particularly useful in its antimicrobial activity. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, depending on its structural features.
Comparison with Similar Compounds
7-Methoxyquinoline: The parent compound without the propyl group.
1-Propylquinolin-1-ium iodide: Similar structure but without the methoxy group.
Other Quaternary Ammonium Salts: Compounds like benzalkonium chloride and cetyltrimethylammonium bromide.
Uniqueness:
7-Methoxy-1-propylquinolin-1-ium iodide is unique due to the presence of both the methoxy and propyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
CAS No. |
112434-98-7 |
|---|---|
Molecular Formula |
C13H16INO |
Molecular Weight |
329.18 g/mol |
IUPAC Name |
7-methoxy-1-propylquinolin-1-ium;iodide |
InChI |
InChI=1S/C13H16NO.HI/c1-3-8-14-9-4-5-11-6-7-12(15-2)10-13(11)14;/h4-7,9-10H,3,8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
KXDYMRSZZMRAHR-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+]1=CC=CC2=C1C=C(C=C2)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)
![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)

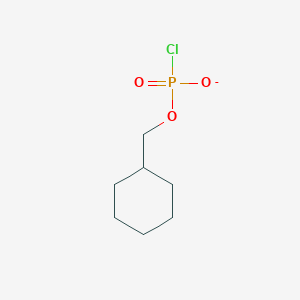
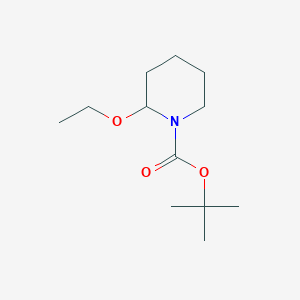
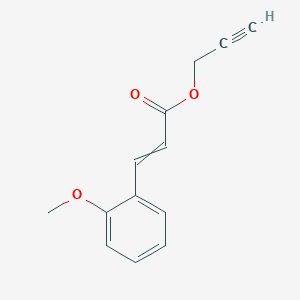
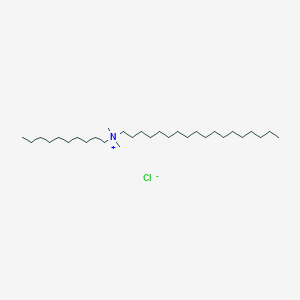
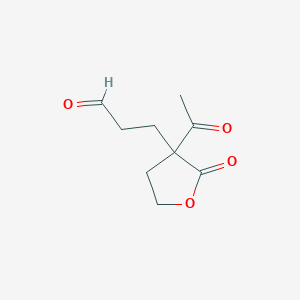
![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
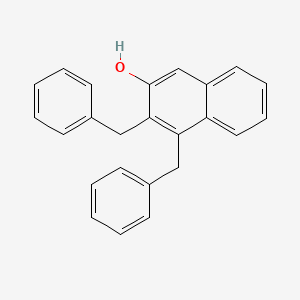
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)
